BenchChemオンラインストアへようこそ!

3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 869076-23-3) is a partially saturated thieno[3,2-d]pyrimidin-4(3H)-one derivative bearing an N3-ethyl substituent and a C2-methylthio group. The 6,7-dihydro modification distinguishes it from the fully aromatic thieno[3,2-d]pyrimidin-4(3H)-one core, imparting distinct conformational and electronic properties relevant to kinase inhibition and fragment-based drug design.

Molecular Formula C9H12N2OS2
Molecular Weight 228.33
CAS No. 869076-23-3
Cat. No. B2683875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS869076-23-3
Molecular FormulaC9H12N2OS2
Molecular Weight228.33
Structural Identifiers
SMILESCCN1C(=O)C2=C(CCS2)N=C1SC
InChIInChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(4-5-14-7)10-9(11)13-2/h3-5H2,1-2H3
InChIKeyAXSRPWPZOMDKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 869076-23-3): Core Scaffold Identity and Procurement Context


3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 869076-23-3) is a partially saturated thieno[3,2-d]pyrimidin-4(3H)-one derivative bearing an N3-ethyl substituent and a C2-methylthio group . The 6,7-dihydro modification distinguishes it from the fully aromatic thieno[3,2-d]pyrimidin-4(3H)-one core, imparting distinct conformational and electronic properties relevant to kinase inhibition and fragment-based drug design [1]. The compound serves as both a pharmacologically relevant scaffold in its own right and a versatile synthetic intermediate amenable to further derivatization at the C2-methylthio position [2].

Why 3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Close Thienopyrimidine Analogs


Generic substitution within the dihydrothieno[3,2-d]pyrimidin-4-one class is precluded by the sensitivity of both biological activity and synthetic tractability to discrete structural variations at N3 and C2. The 2-substituent exerts a dominant electronic influence on target engagement: QSAR studies across 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones demonstrate that antihyperlipaemic activity correlates primarily with the electronic nature of the 2-substituent, not lipophilic or steric parameters [1]. The methylthio group at C2 additionally serves as a chemoselective leaving group for nucleophilic displacement, a capability absent in the corresponding 2-ethylthio, 2-trifluoromethyl, or 2-unsubstituted analogs, directly affecting downstream diversification routes [2]. Simultaneously, the N3-ethyl group influences conformational restraint and lipophilicity relative to the N3-H or N3-methyl congeners, modulating both solubility and target-binding geometry .

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Comparator-Based Quantitative Differentiation Evidence


Methylthio vs. Ethylthio at C2: Nucleophilic Displacement Reactivity Enables Divergent Synthetic Utility

The C2-methylthio group in the target compound functions as a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into C2-amino, C2-alkoxy, and C2-thioether libraries. Mass spectrometric fragmentation studies confirm that the methylthio substituent at C2 undergoes diagnostic CS-eliminating fragmentation under collision-induced dissociation (CID), a behavior not observed for the corresponding 2-ethylthio analog which preferentially undergoes alternative fragmentation pathways [1]. This differential lability translates to practical synthetic divergence: the methylthio derivative can be displaced under milder conditions (e.g., amine nucleophiles at 80–100 °C) compared with the ethylthio congener, which requires more forcing conditions and exhibits lower conversion due to increased steric shielding at the ipso carbon [1]. The 2-ethylthio analog (CAS 1326926-80-0) has alternatively been profiled for direct antimycobacterial activity (MIC 6–8 μM against M. tuberculosis H37Ra), representing a distinct application trajectory that does not rely on C2 displacement .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration Kinase Inhibitor Derivatization

6,7-Dihydro vs. Fully Aromatic Thieno[3,2-d]pyrimidin-4(3H)-one: PI3K/mTOR Selectivity Advantage of the Saturated Scaffold

The 6,7-dihydro modification in the target compound introduces sp³ character into the thiophene ring, altering the conformational landscape relative to the fully aromatic thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Published PI3K/mTOR dual inhibition data for thieno[3,2-d]pyrimidine derivatives reveal that compounds based on the aromatic scaffold typically exhibit sub-nanomolar PI3Kα potency with only modest mTOR selectivity: for example, compound 18b (aromatic thieno[3,2-d]pyrimidine core with aroyl hydrazone moiety) displayed PI3Kα IC50 = 0.46 nM and mTOR IC50 = 12 nM, representing a ~26-fold selectivity window [1]. In contrast, dihydrothieno[3,2-d]pyrimidine-based Cdc7 inhibitors from the scaffold class bearing the saturated 6,7-dihydro motif (e.g., compounds 14a, 14c, 14e) demonstrated potent Cdc7 enzymatic inhibition with high selectivity over ROCK1, a structurally related AGC-family kinase, indicating that the conformational constraint imposed by the dihydro scaffold fundamentally alters kinase selectivity profiles [2]. While direct PI3K/mTOR data for CAS 869076-23-3 itself have not been reported, the scaffold-level evidence indicates that the 6,7-dihydro modification constitutes a critical structural determinant for kinase selectivity that cannot be replicated by the aromatic congeners.

PI3K Inhibition mTOR Selectivity Kinase Profiling Oncology

N3-Ethyl vs. N3-H Substitution: QSAR-Established Electronic Dominance of 2-Substituent with N3 Modulation of Lipophilicity

Quantitative structure-activity relationship (QSAR) analysis of two series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones revealed that antihyperlipaemic activity is governed primarily by the electronic nature (Hammett σ parameter) of the 2-substituent, with lipophilic (π) and steric (MR) parameters showing no significant correlation [1]. Within this framework, the N3 substituent serves as a tunable modulator of overall molecular lipophilicity and aqueous solubility without directly engaging the pharmacophoric electronic determinant at C2. The target compound's N3-ethyl group (calculated logP contribution ~+0.6 vs. N3-H) provides intermediate lipophilicity between the N3-H analog (lower logP, higher aqueous solubility, potentially reduced membrane permeability) and the N3-benzyl or N3-aryl congeners (higher logP, risk of poor solubility and off-target promiscuity) [1]. This intermediate positioning makes the N3-ethyl derivative an optimal starting point for lead optimization campaigns where balanced physicochemical properties are desired prior to further substitution.

QSAR Antihyperlipidemic Lipophilicity Modulation Lead Optimization

2,7-Disubstitution Patent Landscape: CAS 869076-23-3 as the Core Intermediary in a Protected Kinase Inhibitor Chemical Space

US Patent 8,586,580 B2 (assigned to Dzung Seung Hyun, KR) claims 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors, explicitly covering the dihydrothieno[3,2-d]pyrimidin-4-one scaffold with variable substitution at the 2- and 7-positions . CAS 869076-23-3 occupies a strategic position within this patent space as a 2-methylthio-3-ethyl-6,7-dihydro intermediate — the methylthio group at C2 serves as a displaceable handle for introducing diverse C2 substituents claimed in the patent (amines, alkoxides, thiols), while the N3-ethyl group provides a fixed substitution pattern that differentiates it from the corresponding N3-H (CAS 16234-10-9) and N3-methyl (CAS 869076-22-2) intermediates . The structurally characterized analog 3-methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS 869076-22-2) demonstrates that the 2-position can be elaborated into more complex sulfide derivatives while retaining the dihydro core, validating the synthetic strategy for which CAS 869076-23-3 serves as the penultimate intermediate .

Kinase Inhibitor Patent Analysis 2,7-Disubstitution Intellectual Property Protein Kinase

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Application Scenarios Grounded in Quantitative Differentiation


Parallel Library Synthesis via C2 Nucleophilic Displacement for Kinase Inhibitor Lead Generation

The C2-methylthio group of CAS 869076-23-3 functions as a selective leaving group for SNAr diversification, enabling the parallel synthesis of C2-amino, C2-alkoxy, and C2-thioether libraries without N3-deprotection or core scaffold modification [1]. This reactivity profile is corroborated by mass spectrometric CID studies demonstrating the diagnostic CS-eliminating fragmentation unique to the methylthio substituent, confirming its labile character [1]. The resulting library can be screened against kinase panels covered by US 8,586,580 B2, including protein kinases relevant to oncology indications . The N3-ethyl group is pre-installed, eliminating one synthetic step compared with routes starting from N3-H intermediates and providing calibrated lipophilicity for cellular permeability [2].

Cdc7 Kinase Inhibitor Development Using the 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one Pharmacophore

The 6,7-dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold has been pharmacophore-modeled and experimentally validated as a privileged core for Cdc7 kinase inhibition, with optimized analogs (14a, 14c, 14e) demonstrating potent enzymatic inhibition and high selectivity over ROCK1 [1]. CAS 869076-23-3 embodies this exact dihydro scaffold with an additional N3-ethyl substituent and a C2-methylthio diversification point. Researchers pursuing Cdc7-targeted cancer therapeutics — particularly in p53-dependent tumor-cell killing strategies — can use the target compound as a starting scaffold for SAR expansion, benefiting from the established Cdc7 pharmacophore model that identified the dihydrothieno[3,2-d]pyrimidin-4-one heteroaromatic hinge-binding motif as the minimum structural requirement for Cdc7 engagement [1].

Fragment-Based Drug Discovery and Structure-Guided Optimization Leveraging the Dihydro Scaffold's Conformational Constraint

The 6,7-dihydro modification introduces sp³ hybridization at the 6- and 7-positions, creating a conformational constraint that differentiates the scaffold from fully aromatic thieno[3,2-d]pyrimidin-4(3H)-ones [1]. This constraint has been exploited in fragment-based screening campaigns targeting PDK1 and other kinases, where thieno[3,2-d]pyrimidin-4(3H)-one fragments were identified as starting points for structure-guided optimization . CAS 869076-23-3, with its pre-installed N3-ethyl and displaceable C2-methylthio groups, provides a fragment-elaboration-ready intermediate that can be directly soaked into kinase crystals for structure-guided design, bypassing the need for N-alkylation post-soaking that can introduce confounding conformational artifacts.

QSAR-Driven Antihyperlipidemic Lead Optimization with Pre-Calibrated Electronic and Lipophilic Parameters

The target compound's N3-ethyl/C2-methylthio substitution pattern occupies an intermediate position in the QSAR landscape established for antihyperlipaemic 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones [1]. The methylthio group provides a moderate electronic contribution (Hammett σₚ ≈ 0.0), while the N3-ethyl group contributes ~+0.6 log units relative to N3-H — a lipophilicity within the optimal range for oral bioavailability according to Lipinski guidelines. Researchers pursuing antihyperlipidemic indications can use CAS 869076-23-3 as a QSAR-informed starting point, confident that further optimization should focus on electronic tuning at C2 (the statistically significant parameter) while the N3-ethyl group is already set at a therapeutically relevant lipophilicity [1].

Quote Request

Request a Quote for 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.